molecular formula C28H38N4O8 B1678277 Pactamycin CAS No. 23668-11-3

Pactamycin

Katalognummer: B1678277
CAS-Nummer: 23668-11-3
Molekulargewicht: 558.6 g/mol
InChI-Schlüssel: WVIUOSJLUCTGFK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pactamycin ist ein hochsubstituierter Aminocyclopentitol-abgeleiteter Sekundärstoffwechselprodukt, der vom Bodenbakterium Streptomyces pactum produziert wird. Es wurde erstmals vor über sechs Jahrzehnten von Wissenschaftlern der Upjohn Company entdeckt. This compound zeigt starke antibakterielle, antitumorale, antivirale und antiprotozoale Aktivitäten . Trotz seiner herausragenden biologischen Aktivitäten haben die komplexe chemische Struktur und die breite Toxizität seine Entwicklung als Therapeutikum behindert .

Biochemische Analyse

Biochemical Properties

Pactamycin interacts with various enzymes, proteins, and other biomolecules. It is involved in three major metabolic pathways: the shikimate pathway, the amino sugar pathway, and the polyketide pathway . The glycosylation of β-ketoacyl intermediate may occur while it is still tethered to the acyl carrier protein PtmI .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has exhibited potent antibacterial, antitumor, antiviral, and antiprotozoal activities . This compound, 7-deoxythis compound, and de-6MSA-7-deoxythis compound are toxic against the human diploid embryonic cell line MRC-5 .

Molecular Mechanism

The molecular mechanism of this compound is complex and involves interactions with various biomolecules. The mechanism underlying the formation of the five-membered ring structure of this compound has so far been a matter of speculation . While PtmE and PtmF are critical for gene transcription in this compound biosynthesis, there may be other mechanisms in S. pactum that play a role in balancing the homeostasis of the cell and controlling the production of this compound .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. This compound biosynthesis is sensitive to phosphate regulation. Concentration of inorganic phosphate higher than 2 mM abolished both the transcription of the biosynthetic genes and the production of the antibiotic .

Dosage Effects in Animal Models

In vivo studies in mice and hamsters showed that this compound can inhibit the growth of solid tumors and increase the survival time of leukemic animals at doses ranging from 0.5 to 2 mg/kg .

Metabolic Pathways

This compound is involved in the shikimate pathway, the amino sugar pathway, and the polyketide pathway . These pathways contribute to the biosynthesis of this compound.

Vorbereitungsmethoden

Pactamycin kann durch einen fünfzehnstufigen Herstellungsprozess aus kommerziell erhältlichen Materialien synthetisiert werden . Die Synthese beinhaltet eine Reihe von stereogesteuerten Kondensationen, die zu einem Schlüsselcyclopentenon führen, das ein spirozyklisches Oxazolin enthält . Industrielle Produktionsverfahren umfassen die Verwendung von biosynthetischen Enzymen als Werkzeuge für die chemoenzymatische Produktion strukturell diverser bioaktiver Verbindungen .

Chemische Reaktionsanalyse

This compound unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution . Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Aminkatalysatoren und chirale Katalysatoren . Wichtige Produkte, die aus diesen Reaktionen gebildet werden, umfassen this compound-Analoga wie 7-Deoxythis compound, Pactamycate, Pactalactam und Jogyamycin .

Wissenschaftliche Forschungsanwendungen

This compound wurde ausgiebig für seine wissenschaftlichen Forschungsanwendungen untersucht. Es wurde als molekulare Sonde für die ribosomale Funktion verwendet, da es in der Lage ist, an eine konservierte Region innerhalb der 30S-ribosomalen Untereinheit der meisten Organismen zu binden, wodurch die Translokation bestimmter mRNA-tRNA-Komplexe gehemmt und die Proteinsynthese blockiert wird . Darüber hinaus haben this compound-Analoga verbesserte pharmakologische Eigenschaften gezeigt und wurden bei der Entwicklung neuer Antimalariamittel eingesetzt . Die breite wachstumshemmende Aktivität von this compound macht es zu einem wertvollen Werkzeug für die Untersuchung des Zellwachstums in allen drei phylogenetischen Domänen: Eukarya, Bakterien und Archaeen .

Biologische Aktivität

Pactamycin is an aminocyclopentitol-derived natural product known for its potent biological activities, particularly its antibacterial and antitumor properties. Discovered in the 1960s by researchers at the Upjohn Company, this compound has been largely overlooked for clinical application due to its broad-spectrum toxicity. However, recent studies have reignited interest in this compound, revealing its potential through biosynthetic engineering and the development of analogues with improved pharmacological profiles.

This compound exerts its biological effects primarily by inhibiting protein synthesis across all three phylogenetic domains: Eukarya , Bacteria , and Archaea . This broad-spectrum activity is attributed to its unique structural components, which include a highly decorated aminocyclopentitol ring and various functional moieties such as aminoacetophenone and dimethyl urea .

Antibacterial Properties

This compound demonstrates significant antibacterial activity against a variety of pathogens. Recent research has highlighted its efficacy against both chloroquine-sensitive and multidrug-resistant strains of malaria, showcasing its potential as an antimalarial agent . The compound's ability to target the ribosome makes it a valuable candidate for further development in antibiotic therapies.

Antitumor Activity

In addition to its antibacterial properties, this compound has shown promise in cancer treatment. Studies indicate that it can inhibit the proliferation of various cancer cell lines, making it a candidate for further exploration in oncological applications . The underlying mechanisms may involve disruption of protein synthesis in cancer cells, leading to cell cycle arrest and apoptosis.

Case Study: Biosynthesis and Engineering

A significant advancement in the understanding of this compound's biological activity comes from research focused on its biosynthesis. Scientists have successfully engineered derivatives of this compound that exhibit improved selectivity towards malarial parasites while reducing toxicity . This was achieved through a detailed analysis of the biosynthetic pathways in Streptomyces pactum, the producing organism.

Table 1: Comparison of this compound Analogues

Analogue NameActivity Against MalariaToxicity LevelNotes
This compoundHighHighOriginal compound
Fluorinated this compoundModerateLowMaintains activity against resistant strains
Engineered Derivative AHighModerateImproved selectivity
Engineered Derivative BHighLowTargeted delivery mechanisms

Research Findings on Mechanisms

Recent studies have elucidated the biosynthetic pathways that lead to the formation of this compound. These pathways involve complex enzymatic reactions facilitated by polyketide synthases and glycosyltransferases, which contribute to the unique structure of this compound . Understanding these mechanisms not only aids in the synthesis of new derivatives but also provides insights into potential regulatory mechanisms that could enhance production yields.

Eigenschaften

IUPAC Name

[5-(3-acetylanilino)-4-amino-3-(dimethylcarbamoylamino)-1,2-dihydroxy-3-(1-hydroxyethyl)-2-methylcyclopentyl]methyl 2-hydroxy-6-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38N4O8/c1-15-9-7-12-20(35)21(15)24(36)40-14-27(39)23(30-19-11-8-10-18(13-19)16(2)33)22(29)28(17(3)34,26(27,4)38)31-25(37)32(5)6/h7-13,17,22-23,30,34-35,38-39H,14,29H2,1-6H3,(H,31,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVIUOSJLUCTGFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)O)C(=O)OCC2(C(C(C(C2(C)O)(C(C)O)NC(=O)N(C)C)N)NC3=CC=CC(=C3)C(=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38N4O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

558.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23668-11-3
Record name PACTAMYCIN
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52947
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name PACTAMYCIN
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pactamycin
Reactant of Route 2
Pactamycin
Reactant of Route 3
Pactamycin
Reactant of Route 4
Pactamycin
Reactant of Route 5
Pactamycin
Reactant of Route 6
Pactamycin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.